1-(1-methylbutyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Pharmaceutical Analysis HPLC Method Validation Thiopental Quality Control

1-(1-methylbutyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (CAS 852399-71-4) is a thiobarbiturate derivative formally designated as Thiopental EP Impurity A (also known as Desethylthiopental). The compound belongs to the 2-thioxodihydropyrimidine-4,6(1H,5H)-dione class, distinguished from oxybarbiturates by the replacement of the C2 carbonyl oxygen with a thiocarbonyl sulfur.

Molecular Formula C9H14N2O2S
Molecular Weight 214.29 g/mol
CAS No. 852399-71-4
Cat. No. B13319934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methylbutyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
CAS852399-71-4
Molecular FormulaC9H14N2O2S
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESCCCC(C)N1C(=O)CC(=O)NC1=S
InChIInChI=1S/C9H14N2O2S/c1-3-4-6(2)11-8(13)5-7(12)10-9(11)14/h6H,3-5H2,1-2H3,(H,10,12,14)
InChIKeyDJMVYEYGMJZIDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiopental EP Impurity A Procurement Guide: Analytical Reference Standard for Barbiturate Quality Control


1-(1-methylbutyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (CAS 852399-71-4) is a thiobarbiturate derivative formally designated as Thiopental EP Impurity A (also known as Desethylthiopental) [1]. The compound belongs to the 2-thioxodihydropyrimidine-4,6(1H,5H)-dione class, distinguished from oxybarbiturates by the replacement of the C2 carbonyl oxygen with a thiocarbonyl sulfur [2]. Primarily supplied as a fully characterized pharmaceutical reference standard compliant with European Pharmacopoeia (EP) guidelines, it serves as a critical analytical tool for identity, purity, and stability testing during thiopental sodium manufacture and ANDA/QC workflows [3].

Why Generic Thiobarbiturate Standards Cannot Replace Thiopental EP Impurity A (852399-71-4)


Pharmaceutical impurity reference standards are not interchangeable based solely on structural class or nominal chemical similarity. The EP monograph for thiopental sodium specifies four codified impurities (A, B, C, D) with defined relative retention times (RRTs) and correction factors for HPLC quantification [1]. Impurity A (RRT ~0.40) co-elutes within a resolution window that requires a minimum resolution of 1.5 from Impurity B (RRT ~0.45) [1]. Using a non-EP aligned thiobarbiturate standard—even one with an identical core scaffold—introduces retention time mismatch, incorrect system suitability verification, and potential regulatory non-compliance in ANDA submissions. The compound's specific identity as the desethyl metabolite of thiopental further distinguishes it from the oxybarbiturate Impurity B (pentobarbital) [2], making structural class substitution analytically invalid.

Quantitative Differentiation Evidence for Thiopental EP Impurity A (852399-71-4) vs. Closest Analytical Comparators


HPLC Relative Retention Time Differentiation: Impurity A vs. Co-eluting Impurity B in EP Method

In the EP liquid chromatography method for thiopental sodium related substances (acetonitrile/phosphoric acid mobile phase, C18 column, detection at 225 nm), Thiopental EP Impurity A elutes with a relative retention time (RRT) of approximately 0.40 relative to thiopental (RRT = 1.00, retention time ~19 min) [1]. This is distinctly resolved from Impurity B (pentobarbital, RRT ~0.45) with a required minimum resolution of 1.5 between peaks A and B [1]. Impurity C elutes at RRT ~0.92, and Impurity D at RRT ~1.34 [1]. This systematic RRT differentiation enables unambiguous peak identification in system suitability testing and is codified in the EP monograph, making Impurity A the only analytically valid reference for this specific retention marker.

Pharmaceutical Analysis HPLC Method Validation Thiopental Quality Control

Certified Reference Standard Purity: Batch-to-Batch Reproducibility of Impurity A

Thiopental EP Impurity A reference standards supplied under EP compliance demonstrate high and consistent purity across independent batches. In a published inter-laboratory dataset for thiopental impurity standards, Impurity A exhibited a mean purity of 98.99% across multiple vials (range: 98.92–99.08%), with a coefficient of variation (CV) of 0.07% [1]. While comparable batch data for Impurity B, C, and D purity are not published in the same dataset, the <2% total impurities threshold in the EP monograph (impurity B ≤1.0%, impurity D ≤0.5%, unspecified impurities ≤0.10%) [2] establishes the regulatory context in which a reference standard of ≥98.5% purity is required for accurate quantification of trace-level impurities.

Reference Standard Certification Batch Consistency Impurity Quantification

Structural Differentiation: Desethylthiopental (Impurity A) vs. Pentobarbital (Impurity B) — Thiocarbonyl Pharmacology

Thiopental EP Impurity A is the desethyl metabolite of thiopental (C9H14N2O2S, MW 214.29), retaining the C2 thiocarbonyl (C=S) group characteristic of thiobarbiturates [1]. In contrast, EP Impurity B is pentobarbital (C11H18N2O3, MW 226.27), an oxybarbiturate with a C2 carbonyl (C=O) [2]. The C=S to C=O substitution is pharmacologically significant: thiobarbiturates exhibit greater lipid solubility, more rapid onset, and shorter duration than their oxybarbiturate counterparts due to increased blood-brain barrier penetration [3]. While Impurity A is not used therapeutically, this structural distinction is critical for toxicological profiling and metabolite tracking during forced degradation studies, as the thiocarbonyl group alters both HPLC retention behavior and mass spectrometric fragmentation patterns.

Thiobarbiturate Pharmacology Metabolite Identification Structure-Activity Relationship

Regulatory Traceability: EP Codified Standard with Full Characterization vs. Research-Grade Thiobarbiturates

Thiopental EP Impurity A supplied by authorized vendors (SynZeal, Axios Research, ISP Standards, Clearsynth) is provided with a full Certificate of Analysis (CoA) including HPLC purity, identity confirmation (NMR, IR, MS), and traceability to the EP reference standard batch [1][2]. This is a critical differentiator from research-grade 2-thioxodihydropyrimidine analogs, which typically carry only a single purity value without comprehensive characterization or pharmacopeial traceability. The EP monograph explicitly requires the use of 'thiopental impurity mixture CRS' containing impurities A, B, C, and D for system suitability verification [3], making EP-aligned Impurity A the only standard that directly satisfies this regulatory requirement without additional cross-validation burden.

Regulatory Compliance Pharmacopeial Reference Standards ANDA Submission

Procurement-Driven Application Scenarios for Thiopental EP Impurity A (852399-71-4)


HPLC System Suitability and Impurity Peak Identification in Thiopental Sodium Release Testing

In QC laboratories performing batch release testing of thiopental sodium API or finished drug product per EP monograph, EP Impurity A is co-injected as part of the impurity mixture CRS (Reference Solution c) to identify the peak at RRT ~0.40 and verify resolution ≥1.5 from Impurity B (RRT ~0.45) [1]. This application is legally mandated for EP compliance; no alternative reference standard can substitute without full re-validation of the chromatographic method.

Forced Degradation and Metabolite Tracking Studies for Thiopental Formulations

As the desethyl metabolite of thiopental, Impurity A serves as a process-specific marker in forced degradation (acid/base/oxidative/thermal) and photostability studies. Its unique thiocarbonyl group yields distinct degradation pathways compared to the oxybarbiturate Impurity B [2], making Impurity A the appropriate reference for mass balance calculations and degradation product identification in ICH Q1A–Q1E stability protocols.

ANDA/DMF Reference Standard for Generic Thiopental Sodium Drug Applications

Generic pharmaceutical manufacturers filing ANDAs or Drug Master Files (DMFs) for thiopental sodium injection must characterize and control specified impurities per EP monograph limits [1]. EP Impurity A functions as the primary reference standard for quantifying Impurity A levels in API batches, with the full CoA documentation package serving as regulatory evidence of standard suitability during FDA/EMA review .

LC-MS/MS Method Development for Thiobarbiturate Impurity Profiling

Analytical R&D teams developing LC-MS/MS methods for thiobarbiturate impurity profiling require Impurity A as a retention time and fragmentation pattern calibrant. The thiocarbonyl moiety produces characteristic sulfur-isotope signatures and distinct MS/MS transitions that differ from oxybarbiturate impurities [2], enabling selective reaction monitoring (SRM) method development for trace-level quantification in complex biological or pharmaceutical matrices.

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